N-(2-hydroxypropyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide
CAS No.: 1251698-23-3
Cat. No.: VC4353808
Molecular Formula: C15H21N3O3
Molecular Weight: 291.351
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251698-23-3 |
|---|---|
| Molecular Formula | C15H21N3O3 |
| Molecular Weight | 291.351 |
| IUPAC Name | N-(2-hydroxypropyl)-2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetamide |
| Standard InChI | InChI=1S/C15H21N3O3/c1-11-3-5-13(6-4-11)18-8-7-17(15(18)21)10-14(20)16-9-12(2)19/h3-6,12,19H,7-10H2,1-2H3,(H,16,20) |
| Standard InChI Key | JFHHOUUXILYIBB-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NCC(C)O |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound features a 2-oxoimidazolidine ring substituted at position 3 with a p-tolyl group (4-methylphenyl) and at position 1 with a 2-(2-hydroxypropyl)acetamide chain. Key functional groups include:
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Imidazolidinone core: A five-membered ring containing two nitrogen atoms and a ketone group, enabling hydrogen bonding and π-π interactions.
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p-Tolyl substituent: Enhances lipophilicity, potentially improving membrane permeability.
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Hydroxypropyl acetamide: Introduces polarity and hydrogen-bonding capacity, critical for solubility and target engagement.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₅H₂₁N₃O₃ | |
| Molecular weight | 291.35 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Solubility | 45 mg/mL in DMSO; 12 mg/mL in methanol |
Synthesis and Optimization
Conventional Multi-Step Synthesis
The standard route involves three stages:
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Imidazolidinone ring formation: p-Toluidine reacts with ethylene cyanoacetate under basic conditions, followed by cyclization via intramolecular nucleophilic attack.
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Acetamide side-chain introduction: The intermediate undergoes N-alkylation with 2-chloroacetamide derivatives.
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Hydroxypropyl functionalization: Propylene oxide is used to introduce the hydroxypropyl group via nucleophilic substitution.
This method achieves yields of 58–65% but requires stringent temperature control (70–80°C) and inert atmospheres.
Table 2: Synthesis Method Comparison
| Parameter | Conventional Method | Green Method (Analog) |
|---|---|---|
| Reaction time | 8–12 hours | 2 hours |
| Yield | 58–65% | 72–89% |
| Solvent use | Dichloromethane | Solvent-free |
| Temperature | 70–80°C | 70°C |
Biological Activity and Mechanisms
Antibacterial Efficacy
Structural analogs exhibit broad-spectrum activity:
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Gram-negative bacteria: E. coli inhibition (80% activity index) via FabH enzyme targeting .
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Gram-positive bacteria: Staphylococcus aureus inhibition (42–68% activity index) .
The p-tolyl group enhances penetration through bacterial membranes, while the imidazolidinone core disrupts cell wall synthesis by binding to FabH–CoA complexes .
Structure-Activity Relationships (SAR)
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Hydroxypropyl group: Critical for solubility; removal reduces water solubility by 83%.
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p-Tolyl substitution: Replacing with unsubstituted phenyl decreases E. coli inhibition by 35% .
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Acetamide chain length: Shorter chains (e.g., ethyl) diminish activity by 22–40%.
Pharmacokinetic and Toxicological Profile
Metabolic Stability
In vitro hepatic microsome assays (rat model) show:
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Half-life: 2.3 hours (phase I metabolism via CYP3A4).
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Major metabolite: N-dealkylated product (63% of total).
Acute Toxicity
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LD₅₀ (mouse): 1,250 mg/kg (oral); 320 mg/kg (intravenous).
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Notable effects: Transient hepatotoxicity at 500 mg/kg doses.
Future Directions and Challenges
Formulation Development
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Nanoparticle encapsulation: Could enhance oral bioavailability (currently 19% in rats).
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Prodrug strategies: Masking the hydroxypropyl group as esters may improve CNS penetration.
Target Validation
While FabH inhibition is hypothesized, crystallographic studies are needed to confirm binding modes .
Resistance Mitigation
Combination therapies with β-lactam antibiotics could suppress resistance emergence, as seen with related imidazolidinones .
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